Benzenesulfonic acid, 4-amino-2,6-dimethyl-
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Overview
Description
Benzenesulfonic acid, 4-amino-2,6-dimethyl- is an aromatic sulfonic acid derivative. It is characterized by the presence of an amino group at the 4-position and two methyl groups at the 2- and 6-positions on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 4-amino-2,6-dimethyl- typically involves the sulfonation of 4-amino-2,6-dimethylbenzene. The reaction is carried out using concentrated sulfuric acid, which acts as both the sulfonating agent and the solvent. The reaction conditions include maintaining a temperature of around 160°C and ensuring thorough mixing to achieve complete sulfonation .
Industrial Production Methods
In industrial settings, the production of benzenesulfonic acid, 4-amino-2,6-dimethyl- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 4-amino-2,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide group.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonyl chlorides, and various substituted benzenesulfonic acid derivatives .
Scientific Research Applications
Benzenesulfonic acid, 4-amino-2,6-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of enzyme inhibition and protein interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 4-amino-2,6-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The presence of the amino and methyl groups enhances the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
Sulfanilic acid: An aromatic sulfonic acid with an amino group at the 4-position but without methyl groups.
p-Toluenesulfonic acid: Contains a methyl group at the 4-position but lacks an amino group.
Benzenesulfonic acid: The simplest aromatic sulfonic acid without any substituents
Uniqueness
Benzenesulfonic acid, 4-amino-2,6-dimethyl- is unique due to the presence of both amino and methyl groups, which confer distinct chemical properties and reactivity. These substituents enhance the compound’s solubility, stability, and binding interactions, making it valuable for various applications in research and industry .
Properties
CAS No. |
64835-50-3 |
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Molecular Formula |
C8H11NO3S |
Molecular Weight |
201.25 g/mol |
IUPAC Name |
4-amino-2,6-dimethylbenzenesulfonic acid |
InChI |
InChI=1S/C8H11NO3S/c1-5-3-7(9)4-6(2)8(5)13(10,11)12/h3-4H,9H2,1-2H3,(H,10,11,12) |
InChI Key |
YIODYZSDSMIZMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)O)C)N |
Origin of Product |
United States |
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